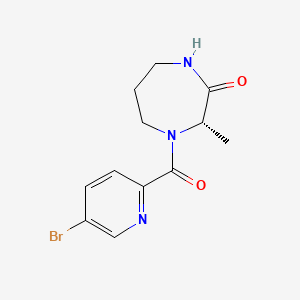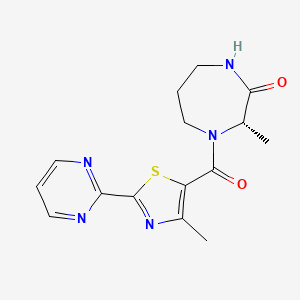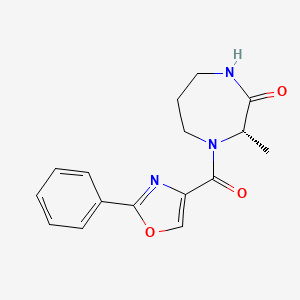
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BPC-157, is a synthetic peptide that has been extensively studied in recent years due to its potential therapeutic properties. BPC-157 is a pentadecapeptide, which means it consists of 15 amino acids. It is derived from a protein called Body Protection Compound, which is found naturally in the gastric juice of the human stomach. BPC-157 has been shown to have a wide range of beneficial effects, including promoting healing, reducing inflammation, and improving tissue regeneration.
作用機序
The exact mechanism of action of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one is not fully understood, but it is thought to work by promoting the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the production of growth factors and other signaling molecules that are involved in tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
実験室実験の利点と制限
One advantage of using (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is that it has been extensively studied in animal models and has shown promising results in a variety of applications. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one. One area of interest is the use of this compound in the treatment of inflammatory bowel disease, which has shown promising results in animal models. Another area of interest is the use of this compound in the treatment of spinal cord injury, which has also shown promising results in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in other areas.
合成法
The synthesis of (3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain. The amino acids are protected with various chemical groups to prevent unwanted reactions from occurring during the synthesis process. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using chromatography.
科学的研究の応用
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one has been studied extensively in animal models and has shown promising results in a variety of applications. It has been shown to promote healing in various tissues, including muscle, bone, and skin. It has also been shown to have anti-inflammatory effects and to improve tissue regeneration. This compound has been studied in models of inflammatory bowel disease, arthritis, and spinal cord injury, among others.
特性
IUPAC Name |
(3S)-4-(5-bromopyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8-11(17)14-5-2-6-16(8)12(18)10-4-3-9(13)7-15-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOAQWJQFYXHSS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-methyl-4-[2-[2-(trifluoromethyl)phenoxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7352233.png)

![(3S)-4-[2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352242.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352251.png)

![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)